Danuglipron Tromethamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPAGACGZQFHN-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41FN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230198-03-3 | |
| Record name | Danuglipron tromethamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DANUGLIPRON TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV78O0SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation and Preclinical Pharmacology of Danuglipron Tromethamine
Glucagon-Like Peptide-1 Receptor (GLP-1R) Binding and Activation Profile of Danuglipron (B610018) Tromethamine
In Vitro Receptor Binding Affinity and Selectivity Characterization
The binding affinity of danuglipron to the human GLP-1R has been determined using various in vitro assays. In a competition binding assay utilizing a radiolabeled small-molecule agonist, [3H]PF-06883365, danuglipron exhibited a binding affinity (Ki) of 80 nM. acs.orgresearchgate.net This was found to be more potent and consistent with its functional potency in cyclic adenosine (B11128) monophosphate (cAMP) assays compared to when using a radiolabeled peptide ligand. acs.org Another study reported an IC50 value of 2540 nM for danuglipron in a radioligand competition binding assay for the human GLP-1 receptor. eurofinsdiscovery.com
Danuglipron's binding site on the GLP-1R is distinct from that of endogenous peptide agonists. Cryo-electron microscopy studies have revealed that danuglipron binds within a pocket that requires a primate-specific tryptophan 33 residue, which explains its increased insulin-releasing effects in primates compared to rodents. acs.orgnih.gov
Functional Agonism in Cellular Assay Systems
Danuglipron demonstrates functional agonism at the GLP-1R by stimulating intracellular signaling pathways. In Chinese hamster ovary (CHO) cells stably expressing the human GLP-1R, danuglipron was identified as a full agonist in a cAMP assay, with an EC50 value of 13 nM. medchemexpress.commedchemexpress.com It showed comparable potency in stimulating cAMP accumulation in cells expressing both human and monkey GLP-1Rs. researchgate.net The potency of danuglipron on the cAMP pathway was found to be approximately 120-fold and 14-fold lower than that of the peptide agonists exenatide (B527673) and liraglutide (B1674861), respectively. researchgate.net
In addition to its activity on the cAMP pathway, danuglipron also engages the β-arrestin (βArr) pathway. It acts as a partial agonist in recruiting β-arrestin-2, with a reported EC50 of 490 nM. medchemexpress.comguidetopharmacology.orgmedchemexpress.com This partial agonism is in contrast to exenatide and liraglutide, which are more potent and efficacious in recruiting β-arrestin-2. researchgate.net
| Assay Type | Cell Line | Parameter | Danuglipron | Exenatide | Liraglutide |
| cAMP Accumulation | CHO-hGLP-1R | EC50 | 13 nM | 0.11 nM | 0.95 nM |
| β-Arrestin-2 Recruitment | PathHunter | EC50 | 490 nM | 9.0 nM | 20 nM |
| β-Arrestin-2 Recruitment | PathHunter | Emax | 36% | 75% | 99% |
| Data sourced from multiple studies. medchemexpress.commedchemexpress.comresearchgate.net |
Intracellular Signaling Pathway Modulation by Danuglipron Tromethamine
Activation of Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways
A primary mechanism of action for GLP-1R agonists, including danuglipron, is the activation of the Gαs subunit of the heterotrimeric G protein complex. nih.gov This activation stimulates adenylyl cyclase, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP). nih.gov Danuglipron has been shown to be a full agonist of the cAMP pathway. medchemexpress.commedchemexpress.com This activation of cAMP signaling is a key step in mediating the therapeutic effects of GLP-1R agonism, such as glucose-dependent insulin (B600854) secretion. mdpi.com
Recruitment of Beta-Arrestin Pathways and Functional Selectivity
Danuglipron exhibits functional selectivity, also known as biased agonism, by preferentially activating the Gs-cAMP signaling pathway over the β-arrestin recruitment pathway. mdpi.com It is characterized as a partial agonist for β-arrestin-2 recruitment. medchemexpress.comguidetopharmacology.orgmedchemexpress.com This biased signaling profile, favoring cAMP production while minimizing β-arrestin engagement, is a feature that has been explored in the development of new GLP-1R agonists. mdpi.com The recruitment of β-arrestin is associated with receptor internalization and may also trigger arrestin-dependent signaling cascades. nih.govencyclopedia.pub The partial agonism of danuglipron towards β-arrestin recruitment suggests a different mode of receptor regulation compared to peptide agonists like liraglutide and exenatide, which are more potent in recruiting β-arrestin. researchgate.net
Investigation of Downstream Signaling Cascades and Effector Proteins
The activation of the GLP-1R by agonists like danuglipron initiates a cascade of downstream signaling events. The primary Gs-cAMP pathway leads to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). mdpi.com These effectors, in turn, mediate many of the physiological responses to GLP-1R activation. mdpi.com
Recent research has also explored the impact of danuglipron on other signaling pathways. One study demonstrated that danuglipron can ameliorate pressure overload-induced cardiac remodeling by promoting AMP-activated protein kinase (AMPK) phosphorylation and increasing the expression of heat shock protein 70 (HSP70). nih.gov This suggests that the downstream effects of danuglipron may extend beyond the canonical cAMP pathway and involve other cardioprotective signaling cascades. nih.gov Furthermore, agonist binding, including that of danuglipron, induces phosphorylation of the GLP-1R itself, which can influence downstream signaling. biorxiv.org
Preclinical Pharmacodynamic Investigations of this compound
Danuglipron is a small-molecule, orally active agonist of the glucagon-like peptide-1 receptor (GLP-1R). medchemexpress.commedchemexpress.com Its mechanism of action is centered on mimicking the effects of the endogenous GLP-1 hormone, which plays a crucial role in glucose homeostasis and appetite regulation. nih.govacs.org Preclinical studies have been instrumental in elucidating the pharmacodynamic profile of danuglipron, demonstrating its potential as a therapeutic agent for type 2 diabetes and obesity. scholasticahq.comnih.gov
Assessment of Metabolic Pathway Modulation in Preclinical Models
Danuglipron's engagement with the GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs protein-cAMP pathway. medchemexpress.commdpi.com This activation leads to the stimulation of adenylate cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). acs.org In preclinical models, danuglipron has been shown to be a full agonist in stimulating cAMP production, with a potency comparable to the native GLP-1 peptide in some assay systems. medchemexpress.commedchemexpress.com
Furthermore, danuglipron also demonstrates partial agonism in recruiting β-arrestin-2. medchemexpress.commedchemexpress.com The recruitment of β-arrestin to the GLP-1R can lead to receptor internalization, a process that may influence the duration and desensitization of signaling in preclinical models. nih.govacs.org Preclinical investigations have also highlighted that danuglipron's design, which includes a carboxylic acid moiety, contributed to enhanced GLP-1R potency and a reduction in metabolic clearance. nih.govacs.org
Evaluation of Glucose Homeostasis Mechanisms in Animal Models
Preclinical studies in various animal models have consistently demonstrated danuglipron's efficacy in improving glucose homeostasis. genoway.com In a humanized GLP-1R mouse model, a single oral dose of danuglipron was shown to reduce blood glucose levels during an intraperitoneal glucose tolerance test (IPGTT). medchemexpress.commedchemexpress.com This effect is attributed to the glucose-dependent stimulation of insulin secretion and inhibition of glucagon (B607659) release, which are hallmark effects of GLP-1R agonism. nih.govacs.org
In male Wistar rats and male cynomolgus monkeys, danuglipron has also been shown to positively impact glucose control. nih.gov Specifically, in cynomolgus monkeys, intravenous infusion of danuglipron increased the rate of glucose disappearance and enhanced insulin secretion during an intravenous glucose tolerance test (IVGTT). researchgate.net Notably, danuglipron was found to increase insulin levels in primates but not in rodents, a species-specific difference explained by the requirement of a primate-specific tryptophan 33 residue in the GLP-1R binding pocket. nih.govacs.org
The use of a genetically engineered mouse model expressing a humanized GLP-1R was crucial in demonstrating the in vivo activity of danuglipron, showing improvements in glucose tolerance. genoway.com These preclinical findings on glucose regulation supported the progression of danuglipron into human clinical trials. genoway.com
Preclinical Pharmacokinetic Research of this compound
The preclinical pharmacokinetic profile of danuglipron has been evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govuni-konstanz.de These studies are vital for predicting the compound's behavior in humans.
Absorption and Distribution Characteristics in Preclinical Species
Following oral administration in male Wistar rats and male cynomolgus monkeys, danuglipron is absorbed, leading to systemic exposure. nih.gov The oral bioavailability of a tromethamine salt form of danuglipron in these animals was found to be low to moderate and increased with the dose. researchgate.net This level of bioavailability was deemed sufficient for conducting preclinical in vivo efficacy and safety studies. researchgate.net
The volume of distribution at steady state (Vdss) was determined in these preclinical species. nih.gov This parameter provides insight into the extent of the drug's distribution into tissues from the plasma.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) | CLp (mL/min/kg) | Vdss (L/kg) | F (%) |
|---|---|---|---|---|---|---|---|---|---|
| Male Wistar Rat | 1 | IV | - | - | 291 | 1.1 | 57.3 | 2.9 | - |
| Male Wistar Rat | 10 | PO | 248 | 1.5 | 1040 | 1.7 | - | - | 36 |
| Male Cynomolgus Monkey | 0.5 | IV | - | - | 603 | 1.9 | 13.8 | 1.3 | - |
| Male Cynomolgus Monkey | 3 | PO | 414 | 3.3 | 3550 | 2.8 | - | - | 98 |
Data sourced from Griffith et al., 2022. nih.gov
Metabolism and Excretion Pathways in Preclinical Models
Danuglipron undergoes metabolism, and its clearance from the body has been characterized in preclinical species. Following intravenous administration, danuglipron exhibited moderate to high plasma clearance (CLp) in rats (57.3 mL/min/kg) and monkeys (13.8 mL/min/kg). researchgate.net This was associated with relatively short elimination half-lives of 1.1 hours in rats and 1.9 hours in monkeys. researchgate.net
Preclinical studies indicated that danuglipron has a favorable metabolic profile, including a reduced formation of reactive metabolites. mdpi.com Low intrinsic metabolic clearance in human hepatocytes was one of the attributes that supported its selection as a clinical candidate. nih.govacs.org The understanding of species differences in metabolism is crucial, and in vitro models like primary hepatocytes are standardly used to identify human-specific metabolites and select appropriate species for preclinical development. uni-konstanz.de The incorporation of a carboxylic acid moiety into the structure of danuglipron was a key optimization step that helped in reducing metabolic clearance. nih.govacs.org
Structure Activity Relationship Sar and Rational Design Principles for Danuglipron Tromethamine
Structural Features Underlying GLP-1R Agonism by Small Molecules
Unlike endogenous peptide agonists that bind to the extracellular domain of the GLP-1R, small-molecule agonists like danuglipron (B610018) engage with a non-canonical binding site located within the transmembrane (TM) domain of the receptor. mdpi.comresearchgate.net This alternative binding pocket is a cleft formed by the transmembrane helices and extracellular loops. mdpi.comresearchgate.net This distinct mode of interaction allows non-peptidic molecules to activate the receptor, initiating a signaling cascade similar to that of native GLP-1. nih.govacs.org
The discovery of danuglipron began with a high-throughput screening (HTS) campaign that identified a series of 5-fluoropyrimidine-based compounds as initial hits. nih.govresearchgate.net The optimization from a weak initial hit to the clinical candidate involved a systematic exploration of the SAR around four key structural regions of the molecule: the piperidine (B6355638) ring, the benzyl (B1604629) ether, the 5-fluoro-pyrimidine, and the benzimidazole (B57391). nih.govacs.org
Key findings from the SAR studies include:
Piperidine Ring: This moiety proved to be optimal for activity, although other six-membered rings like piperazine (B1678402) and cyclohexane (B81311) also conferred GLP-1R agonism. nih.govacs.org
Benzyl Ether: The 4-chloro-2-fluoro-benzyl ether substituent was found to be particularly effective for activating the receptor. nih.govacs.org
Carboxylic Acid Moiety: A pivotal moment in the optimization process was the incorporation of a carboxylic acid group. This addition led to substantial gains in GLP-1R potency, improved off-target pharmacology, and reduced metabolic clearance, ultimately leading to the selection of danuglipron. nih.gov
The table below illustrates the progression from an initial screening hit to the optimized clinical candidate, danuglipron, highlighting the impact of structural modifications on potency.
| Compound | Structure | Key Modifications | GLP-1R Agonist Potency (EC₅₀, nM) |
| Hit Compound 2 | Structure not publicly available in detail | Initial 5-fluoropyrimidine-based HTS hit | Weak agonist activity |
| Intermediate Analog | Structure not publicly available in detail | Optimization of the piperidine, benzyl ether, and benzimidazole regions | Improved potency over Hit 2 |
| Danuglipron | Structure publicly available | Introduction of a carboxylic acid moiety and optimization of all four structural regions | 13 nM (in CS cAMP assay) medchemexpress.com |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Computational Approaches in the Design and Optimization of Danuglipron Tromethamine Analogs
Computational chemistry played a crucial role in the rational design and optimization of the danuglipron series. frontiersin.org A ligand-driven optimization strategy was employed, which involved exploring the potential conformational biases of the ligand that could mimic the unknown receptor-bound state. nih.gov This approach aimed to improve GLP-1R agonism by the strategic placement of polar groups while minimizing increases in molecular weight. nih.gov
Docking simulations and molecular modeling were instrumental in understanding how danuglipron and its analogs interact with the GLP-1R binding pocket. nih.gov These computational models helped to visualize the binding mode within the transmembrane cleft and identify key interactions with specific amino acid residues of the receptor. mdpi.comresearchgate.net For instance, recent studies on danuglipron analogs have used docking simulations to show how modifications can lead to direct interactions with residues such as Glu387 within an internal cavity of the receptor. nih.gov
The increasing availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of the GLP-1R in complex with various agonists has provided an invaluable template for structure-based drug design. mdpi.comfrontiersin.org These structural insights allow for a more precise, rational design of novel agonists with improved potency and desired signaling properties, such as G-protein-biased agonism, which may offer an improved therapeutic profile. mdpi.com
Synthetic Strategies and Compound Optimization within the this compound Chemical Series
The journey from a weakly active screening hit to danuglipron (also known as PF-06882961) was a testament to a robust and iterative optimization process. nih.govacs.org A key innovation in the initial discovery phase was the use of a sensitized HTS assay. nih.govresearchgate.net Given that the GLP-1R has a high energy barrier for activation, conventional HTS methods had previously failed to identify suitable leads. acs.org To overcome this, a positive allosteric modulator (PAM) called BETP was used to lower this activation barrier, which enabled the detection of weak agonists that could then be subjected to chemical optimization. nih.govacs.org
The optimization of the initial fluoropyrimidine-based hits was a multi-faceted process: nih.gov
Iterative Synthesis: Thousands of analogs were synthesized to systematically probe the SAR of the four main structural regions. nih.govacs.org
Potency Improvement: Activity was tracked in assays measuring cyclic adenosine (B11128) monophosphate (cAMP) production. As potency improved in the sensitized assay with BETP, a corresponding increase in activity was observed in assays without the PAM, confirming true agonist activity. nih.govacs.org
Pharmacokinetic Enhancement: The introduction of the carboxylic acid group was a critical step that not only boosted potency but also conferred more favorable pharmacokinetic properties. nih.gov
The synthetic route for danuglipron was designed to be scalable, allowing for production to move from small-scale parallel synthesis for initial testing to kilogram-scale manufacturing required for preclinical safety studies. digitellinc.com This scalable synthesis involved developing efficient routes to the three key building blocks: an amino-oxetane, a 4-pyridyl-piperidine, and the central benzimidazole core. digitellinc.com A notable chemical innovation during the development of the large-scale synthesis was the discovery of a novel hydrolysis method using an organic base in one of the final steps of the synthesis. digitellinc.com
Finally, the active pharmaceutical ingredient was formulated as a tromethamine salt. The formation of such pharmaceutically acceptable salts is a standard procedure in drug development to ensure appropriate stability and solubility. google.com
Advanced Methodological Approaches in Danuglipron Tromethamine Research
High-Throughput Screening (HTS) Techniques in Small Molecule GLP-1R Agonist Discovery
The journey to identify danuglipron (B610018) began with a sophisticated high-throughput screening (HTS) campaign designed to uncover novel, non-peptidic agonists of the GLP-1 receptor. acs.orgnih.gov Recognizing the challenges that had previously hindered the discovery of small-molecule GLP-1R agonists, researchers at Pfizer implemented a novel HTS strategy. acs.org This approach utilized a specially designed "sensitized" functional assay. acs.orgnih.gov
The screen was conducted on a vast library of approximately 2.8 million compounds from the Pfizer collection. nih.gov The assay employed Chinese hamster ovary (CHO) cells engineered to stably express the human GLP-1R. acs.orgnih.gov To enhance the detection of weak agonists, the assay was potentiated with a positive allosteric modulator, Boc-5. acs.org The primary endpoint of the screen was the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key downstream signaling molecule of GLP-1R activation. acs.org A compound was considered a "hit" if it induced a response greater than 30% of the maximal effect of the native GLP-1 peptide at a concentration of 10 μM. nih.gov
This meticulous screening process yielded a low confirmed hit rate of just 0.013%, from which a series of pyrimidine-based derivatives emerged as promising leads. nih.gov The initial hit, compound 2, was inactive on its own but demonstrated significant activity in the presence of the potentiator. nih.gov Subsequent optimization of this chemical series, focusing on four key structural regions—the piperidine (B6355638), the benzyl (B1604629) ether, the 5-fluoro-pyrimidine, and the benzimidazole (B57391)—led to the development of danuglipron. acs.orgnih.gov This targeted optimization aimed to improve agonist activity, off-target pharmacology, and metabolic stability. nih.gov
The successful identification of a viable small molecule agonist from a large chemical library underscores the power of innovative HTS design in tackling challenging drug targets like the GLP-1R.
In Vitro Cellular and Biochemical Assay Systems for Danuglipron Tromethamine Characterization
Following its discovery, this compound underwent extensive in vitro characterization to elucidate its pharmacological profile. A variety of cellular and biochemical assays were employed to determine its potency, efficacy, and signaling properties at the GLP-1R.
A cornerstone of this characterization was the cAMP accumulation assay. In CHO cells expressing the human GLP-1R, danuglipron was identified as a full agonist, with a half-maximal effective concentration (EC50) of 13 nM in the sensitized cAMP assay. medchemexpress.com This demonstrates its ability to effectively stimulate a primary signaling pathway of the GLP-1R.
Further investigation into its signaling mechanism involved β-arrestin recruitment assays. These assays revealed that danuglipron is a partial agonist for β-arrestin-2 (βArr2) recruitment, with an EC50 of 490 nM. medchemexpress.com This biased agonism, favoring the G-protein-mediated cAMP pathway over the β-arrestin pathway, is a notable characteristic of the compound.
Species selectivity was a critical aspect of the in vitro evaluation. Danuglipron demonstrated potent agonism at the human and cynomolgus monkey GLP-1Rs, with comparable EC50 values. nih.gov However, it did not show activity at the mouse or rat GLP-1Rs, highlighting important species-specific differences in the receptor's binding pocket. nih.gov Mutagenesis studies later identified a single amino acid, tryptophan 33, present in the primate receptor but absent in rodents, as a crucial determinant for danuglipron's signaling activity. nih.gov
The functional consequences of GLP-1R activation by danuglipron were also assessed in more physiologically relevant cell systems. In a functional human beta-cell line, danuglipron demonstrated a dose-dependent increase in insulin (B600854) secretion, confirming its potential to modulate pancreatic beta-cell function. scholasticahq.com
To assess its potential for off-target effects, danuglipron was screened against a panel of other receptors. Notably, it exhibited moderate inhibitory activity at the human Ether-à-go-go-Related Gene (hERG) channel, with a half-maximal inhibitory concentration (IC50) of 4.3 μM. patsnap.com
| Assay Type | Cell Line/System | Target | Parameter Measured | Result | Reference |
| cAMP Accumulation | CHO cells expressing human GLP-1R | GLP-1R | EC50 | 13 nM (full agonist) | medchemexpress.com |
| β-Arrestin Recruitment | - | β-arrestin-2 | EC50 | 490 nM (partial agonist) | medchemexpress.com |
| Species Selectivity (cAMP) | CHO cells expressing various GLP-1Rs | GLP-1R | Activity | Active at human and monkey receptors; Inactive at mouse and rat receptors | nih.gov |
| Insulin Secretion | Functional human beta-cell line | - | Insulin release | Dose-dependent increase | scholasticahq.com |
| hERG Inhibition | - | hERG channel | IC50 | 4.3 μM | patsnap.com |
Table 1: Summary of In Vitro Characterization of this compound
Utilization of Transgenic and Disease-Specific Animal Models in Preclinical Research for this compound
The preclinical evaluation of this compound's in vivo efficacy relied heavily on the use of specialized animal models, particularly transgenic mice. Due to the observed inactivity of danuglipron at the rodent GLP-1R, standard mouse and rat models of diabetes and obesity were unsuitable for assessing its pharmacological effects. nih.gov
To overcome this limitation, researchers utilized a humanized GLP-1R (hGLP-1R) knock-in mouse model. scholasticahq.comresearchgate.net In this model, the native mouse GLP-1R gene is replaced with its human counterpart, allowing for the in vivo investigation of compounds that selectively target the human receptor. genoway.comgenoway.com
Studies in these hGLP-1R mice demonstrated the in vivo potential of danuglipron. Subcutaneous administration of danuglipron at a dose of 3 mg/kg resulted in a significant improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT). researchgate.net Furthermore, at a dose of 30 mg/kg, danuglipron led to a marked reduction in food intake over a 15.5-hour period. researchgate.net These findings in a genetically modified mouse model provided crucial early evidence of danuglipron's potential for glycemic control and weight reduction. scholasticahq.comresearchgate.net
The development of these humanized models has been an iterative process. Initial hGLP-1R models, while useful, did not fully recapitulate the expected effects on food intake, leading to the hypothesis of insufficient receptor expression or function in the brain. genoway.com This led to the creation of an optimized hGLP-1R model with a refined genetic strategy to ensure appropriate receptor expression in key tissues, including the brain, thereby enhancing the translational relevance of the preclinical findings. genoway.com
In addition to transgenic mouse models, preclinical studies also involved non-human primates. Cynomolgus monkeys were used to study the pharmacokinetics and pharmacodynamics of danuglipron, as their GLP-1R is responsive to the compound. nih.govmedchemexpress.com Research in these primates confirmed that danuglipron administration led to an increase in insulin levels, further supporting its mechanism of action. scholasticahq.com
| Animal Model | Key Feature | Study Type | Key Findings with Danuglipron | Reference |
| Humanized GLP-1R (hGLP-1R) Knock-in Mouse | Expresses human GLP-1R instead of mouse GLP-1R | Efficacy | Improved glucose tolerance; Reduced food intake | scholasticahq.comresearchgate.net |
| Optimized hGLP-1R Knock-in Mouse | Enhanced hGLP-1R expression in the brain | Efficacy | More physiologically relevant assessment of effects on food intake and body weight | genoway.com |
| Cynomolgus Monkey | GLP-1R is homologous to human GLP-1R | Pharmacokinetics/Pharmacodynamics | Increased insulin levels | nih.govscholasticahq.com |
Table 2: Preclinical Animal Models Used in this compound Research
Comparative Pharmacological Analyses and Future Research Directions for Glp 1r Agonists
Differentiation of Danuglipron (B610018) Tromethamine from Peptide-Based GLP-1R Agonists
Glucagon-like peptide-1 receptor (GLP-1R) agonists have become a cornerstone in the management of type 2 diabetes and obesity. patsnap.com Their therapeutic effects include enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety. patsnap.comnih.gov Historically, these agents have been peptides, administered via injection due to challenges with oral bioavailability. scholasticahq.comtandfonline.com Danuglipron, a small-molecule, non-peptide agonist, represents a significant structural and pharmacological departure from these first-generation therapies. nih.govro.co
The primary distinction lies in their molecular structure. Peptide-based agonists like semaglutide (B3030467) and liraglutide (B1674861) are large, complex molecules that mimic the endogenous GLP-1 hormone. nih.govpatsnap.com In contrast, danuglipron is a traditional small molecule, which allows for oral administration without the need for permeation enhancers. nih.govacs.orggpvoice.com.au This fundamental difference in size and complexity also translates to easier manufacturing processes for small molecules compared to peptides. wikipedia.org
Furthermore, their interaction with the GLP-1 receptor exhibits key differences. While peptide agonists engage the receptor in a manner similar to the native GLP-1 hormone, small-molecule agonists like danuglipron bind to a distinct site within the transmembrane domain of the receptor. nih.govmdpi.com This can lead to biased signaling, where the agonist preferentially activates certain downstream pathways over others. For instance, some small molecules may favor G-protein-mediated signaling, which is associated with the therapeutic metabolic effects, while having less engagement with β-arrestin pathways, which can be linked to receptor desensitization. tandfonline.commdpi.compnas.org Danuglipron has been shown to be a full agonist for the cAMP pathway and a partial agonist for β-arrestin recruitment. medchemexpress.com
| Characteristic | Danuglipron (Small Molecule) | Peptide-Based GLP-1R Agonists (e.g., Semaglutide) |
|---|---|---|
| Molecular Structure | Non-peptide, small molecule. acs.org | Large peptide molecule, analogue of human GLP-1. droracle.ai |
| Administration | Oral tablet. nih.gov | Typically subcutaneous injection; an oral formulation exists but requires specific dosing conditions. scholasticahq.comsygnaturediscovery.com |
| Receptor Binding | Binds to a non-canonical site within the transmembrane domain. mdpi.com | Binds to the extracellular domain, mimicking the native GLP-1 hormone. mdpi.com |
| Signaling Pathway | Can exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin pathways. tandfonline.commdpi.com | Typically balanced agonism, activating both G-protein and β-arrestin pathways. mdpi.com |
| Manufacturing | Generally simpler and potentially less expensive chemical synthesis. wikipedia.org | More complex and costly manufacturing process. |
Exploration of Multi-Agonist Strategies Involving GLP-1R (e.g., GLP-1R/GIPR Co-Agonism)
Building on the success of selective GLP-1R agonists, research has expanded to explore multi-agonist strategies that target additional metabolic pathways simultaneously. frontiersin.org A prominent example is the development of dual agonists that target both the GLP-1 receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor. helmholtz-munich.dediabetesjournals.org GIP is another incretin (B1656795) hormone that, like GLP-1, stimulates insulin secretion in response to nutrient intake. frontiersin.orgnih.gov
The rationale for GLP-1R/GIPR co-agonism is rooted in the potential for synergistic or additive effects. frontiersin.orgfrontiersin.org While both hormones enhance insulin secretion, they have differing effects on other metabolic processes. frontiersin.org For instance, GLP-1 strongly suppresses glucagon, whereas GIP has a more neutral or even stimulatory effect on glucagon during low blood sugar conditions. frontiersin.orgnih.gov In preclinical and clinical studies, dual agonists like tirzepatide have demonstrated superior glucose-lowering and weight-loss effects compared to selective GLP-1R agonists. pnas.orgoup.comnih.gov
Research suggests that tirzepatide acts as a biased agonist at the GLP-1R, favoring cAMP generation over β-arrestin recruitment, which may contribute to its efficacy. pnas.orgnih.gov At the GIP receptor, it mimics the action of native GIP. pnas.org This dual-action approach, which leverages the distinct and complementary roles of both incretin pathways, represents a significant evolution from single-receptor targeting. nih.govnih.gov The development of these "twincretins" highlights a shift towards more comprehensive metabolic regulation. nih.gov
Evolving Landscape of Oral Small Molecule GLP-1R Agonists in Research and Development
The development of danuglipron is part of a broader trend in the pharmaceutical industry to create convenient, orally administered small-molecule GLP-1R agonists. sygnaturediscovery.comdovepress.com Several companies are actively pursuing candidates in this class, aiming to capture a market that has been dominated by injectables. sygnaturediscovery.com
One of the most advanced candidates is orforglipron (B8075279), which has entered Phase 3 development. mdpi.com Like danuglipron, orforglipron is a non-peptide, small-molecule agonist that can be taken orally. patsnap.comdrugs.com Clinical trials have shown significant reductions in HbA1c and body weight. scholasticahq.commdpi.com
However, the development of oral small-molecule GLP-1R agonists has not been without challenges. For example, the development of another candidate, lotiglipron, was discontinued (B1498344) due to observations of elevated liver enzymes in clinical studies. pfizer.compatsnap.compatsnap.com Pfizer also discontinued the development of danuglipron for obesity due to observations of high rates of adverse events and a case of drug-induced liver injury. mdpi.compharmexec.com These instances underscore the critical importance of rigorous safety and tolerability assessments for this class of drugs.
Despite these setbacks, the pipeline for oral small-molecule GLP-1R agonists remains active, with several other compounds in earlier stages of clinical development. mdpi.combiopharmadive.com The potential for oral administration, which may improve patient adherence and convenience, continues to drive innovation in this area. scholasticahq.comdovepress.com The successful development of these agents could significantly broaden the treatment options available for type 2 diabetes and obesity. sygnaturediscovery.com
| Compound | Developer | Development Status | Key Characteristics |
|---|---|---|---|
| Danuglipron | Pfizer | Development for obesity discontinued; once-daily formulation was under investigation. pfizer.compharmexec.com | Oral, small-molecule agonist. nih.gov |
| Orforglipron | Eli Lilly | Phase 3 clinical trials. mdpi.com | Oral, non-peptide, small-molecule agonist. wikipedia.org |
| Lotiglipron | Pfizer | Development discontinued. pfizer.compatsnap.com | Oral, small-molecule agonist. medpath.com |
Q & A
Q. What analytical methodologies are validated for quantifying Danuglipron tromethamine in pharmacokinetic studies?
Methodological approaches include multivariate UV spectrophotometry and HPLC-DAD , optimized via experimental design (e.g., central composite design) to enhance accuracy and sensitivity. These methods, validated for structurally similar tromethamine compounds (e.g., ketorolac tromethamine), can be adapted for Danuglipron by adjusting wavelength selection, mobile phase composition, and validation parameters (linearity, precision) .
Q. How is the structural characterization of this compound performed to ensure batch consistency?
Techniques such as X-ray crystallography and column chromatography are critical for confirming molecular structure and purity. While direct data on Danuglipron is limited, protocols for analogous phosphazene derivatives involve crystallographic analysis for bond confirmation and chromatographic separation to isolate impurities .
Q. What preclinical models are used to assess this compound’s efficacy in metabolic disorders?
In vivo rodent models of obesity and type 2 diabetes (T2D) are standard for evaluating glucose tolerance, insulin sensitivity, and weight loss. Pharmacodynamic endpoints (e.g., GLP-1 receptor activation, HbA1c reduction) should align with clinical trial biomarkers to ensure translational relevance .
Q. What safety thresholds apply to tromethamine excipients in parenteral formulations of Danuglipron?
The Cosmetic Ingredient Review (CIR) Panel establishes tromethamine as low hazard in topical use. For injectables, safety is extrapolated from clinical trial data, where Danuglipron showed no significant liver enzyme elevations in >1,400 participants, supporting its tolerability .
Advanced Research Questions
Q. How do Phase IIb clinical trials address dose optimization challenges for this compound?
Response surface methodology (RSM) and pharmacokinetic modeling are used to identify optimal dosing regimens. For example, Pfizer’s trial design incorporated pharmacokinetic profiling of immediate- and modified-release formulations to achieve once-daily dosing while minimizing gastrointestinal adverse events .
Q. What statistical methods resolve contradictions between early-phase and Phase IIb efficacy data?
Meta-analysis and sensitivity analysis (e.g., using RevMan software) can isolate confounding variables (e.g., patient demographics, dosing schedules). For Danuglipron, discrepancies in weight loss efficacy across trials may require subgroup analyses to identify responder populations .
Q. How are pulsatile delivery systems optimized for this compound to align with circadian rhythms?
Compression coating with super-disintegrants (e.g., croscarmellose sodium) and polymeric coatings (e.g., Eudragit RLPO) can modulate lag time and release kinetics. Central composite design (CCD) optimizes variables like coating thickness and hardness to synchronize drug release with morning stiffness in arthritis, a methodology applicable to chronotherapeutic T2D/obesity formulations .
Q. What in vitro-in vivo correlation (IVIVC) strategies validate modified-release Danuglipron formulations?
Dissolution testing under biorelevant conditions (e.g., simulated gastric fluid) paired with in vivo X-ray imaging ensures gastric retention and controlled release. Pfizer’s modified-release formulation demonstrated a 9-hour lag time and 17-hour release profile, validated via pharmacokinetic studies in healthy adults .
Q. How do researchers mitigate bias in comparative studies of this compound against other GLP-1 agonists?
Double-blind, randomized controlled trials (RCTs) with active comparators (e.g., semaglutide) and predefined endpoints (e.g., % weight loss, HbA1c reduction) reduce bias. Neutral framing of research questions and rigorous allocation concealment are critical, as applied in meta-analyses of tromethamine-based analgesics .
Q. What biomarkers are prioritized in mechanistic studies of Danuglipron’s pancreatic beta-cell modulation?
Proinsulin:C-peptide ratios and glucagon suppression assays are key for evaluating beta-cell function. Preclinical studies should correlate these with histopathological data (e.g., beta-cell mass in pancreatic islets) to validate therapeutic mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
